4,6-Diaminoresorcinol chemical structure and properties
4,6-Diaminoresorcinol chemical structure and properties
An In-depth Technical Guide to 4,6-Diaminoresorcinol: Structure, Properties, and Applications
Abstract
4,6-Diaminoresorcinol (DAR), a symmetric dihydroxybenzene and phenylenediamine, is a pivotal chemical intermediate primarily recognized for its role as a monomer in the synthesis of high-performance polymers. Due to the high reactivity of its amine and hydroxyl functional groups, it serves as a critical building block for creating materials with exceptional thermal stability and mechanical strength. However, the free base is highly susceptible to oxidation. Consequently, it is most commonly produced, stored, and utilized in its more stable dihydrochloride salt form (DAR·2HCl). This guide provides a comprehensive technical overview of 4,6-Diaminoresorcinol, detailing its chemical structure, physicochemical properties, synthesis methodologies, and significant applications, with a particular focus on its use in the production of polybenzoxazole (PBO) fibers. Safety protocols and handling considerations are also discussed to ensure its proper use in research and industrial settings.
Molecular Structure and Identification
4,6-Diaminoresorcinol is an aromatic compound featuring a benzene ring substituted with two amino (-NH₂) groups and two hydroxyl (-OH) groups. The functional groups are positioned to facilitate polymerization and other chemical reactions. The free base is known to be highly sensitive to air and rapidly discolors, while the dihydrochloride salt exhibits greater stability.[1]
Below is the chemical structure of 4,6-Diaminoresorcinol Dihydrochloride.
Caption: Chemical structure of 4,6-Diaminoresorcinol Dihydrochloride.
Chemical Identifiers
Precise identification is critical in chemical synthesis and procurement. The following table summarizes the key identifiers for both the free base and its commonly used dihydrochloride salt.
| Identifier | 4,6-Diaminoresorcinol (Free Base) | 4,6-Diaminoresorcinol Dihydrochloride |
| IUPAC Name | 4,6-diaminobenzene-1,3-diol | 4,6-diaminobenzene-1,3-diol;dihydrochloride[2] |
| CAS Number | 15791-87-4[3] | 16523-31-2[1][4] |
| Molecular Formula | C₆H₈N₂O₂[3] | C₆H₁₀Cl₂N₂O₂[1][5][6] |
| Molecular Weight | 140.14 g/mol | 213.06 g/mol [1][4][6] |
| SMILES | NC1=C(O)C=C(O)C(N)=C1[3] | Cl.Cl.Nc1cc(N)c(O)cc1O |
| InChI Key | DPYROBMRMXHROQ-UHFFFAOYSA-N[3] | KUMOYHHELWKOCB-UHFFFAOYSA-N |
| Synonyms | 1,3-Diamino-4,6-dihydroxybenzene, 4,6-Diamino-1,3-benzenediol[3] | DAR, DAR·2HCl, 4,6-Dihydroxy-1,3-phenylenediamine Dihydrochloride[1][7][8] |
Physicochemical Properties
The utility of 4,6-Diaminoresorcinol Dihydrochloride in various applications is dictated by its physical and chemical properties. It is typically a white to off-white or grey-brown crystalline solid.[1][2][3][5]
| Property | Value | Source(s) |
| Appearance | White to off-white/grey/purple crystalline powder | [1][2][3][5] |
| Melting Point | 254 °C (decomposes) | [1][8][9] |
| Solubility | Soluble in water and alcohol | [1][3][6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [8] |
| Stability | Air and light sensitive; the dihydrochloride salt is more stable than the free base | [1] |
| Purity | Commercially available with purity ≥97-99.5% | [4][5] |
Reactivity and Stability
The core challenge in handling 4,6-Diaminoresorcinol is its susceptibility to oxidation. The electron-rich aromatic ring, activated by four electron-donating groups (two -NH₂ and two -OH), is readily attacked by atmospheric oxygen, leading to rapid discoloration and degradation.[1] This reactivity necessitates careful handling under an inert atmosphere (e.g., nitrogen or argon).
The dihydrochloride salt form significantly enhances stability by protonating the highly reactive amino groups. This conversion to ammonium salts (-NH₃⁺) withdraws electron density from the aromatic ring, making it less prone to oxidation. For laboratory and industrial applications, the use of the dihydrochloride salt is standard practice. To further inhibit oxidation during procedures like recrystallization, a reducing agent such as tin(II) chloride can be added.[1]
Synthesis and Purification
The synthesis of 4,6-Diaminoresorcinol Dihydrochloride has been approached via several routes, driven by the need for high-purity monomer for polymerization. The choice of pathway often involves a trade-off between cost, safety, and yield.
Synthesis Workflow Overview
Caption: Common synthetic pathways to 4,6-Diaminoresorcinol Dihydrochloride (DAR·2HCl).
Experimental Protocol: Catalytic Hydrogenation of 1,3-Dibenzyloxy-4,6-dinitrobenzene
This method is advantageous as it avoids some of the hazardous intermediates of other routes.[10] The process involves the reduction of a dinitro compound and the cleavage of benzyl ether protecting groups in a single hydrogenation step.
Rationale: The starting material, 1,3-dibenzyloxy-4,6-dinitrobenzene, is prepared from the dinitration of 1,3-dichlorobenzene followed by reaction with sodium benzylate.[10] The benzyl groups protect the hydroxyl functions during the nitration steps. The final catalytic hydrogenation simultaneously reduces the nitro groups to amines and cleaves the benzyl ethers to reveal the hydroxyl groups. Performing the reaction in a two-phase system with dilute HCl ensures that the product is immediately converted to its stable dihydrochloride salt upon formation.
Step-by-Step Methodology:
-
Reactor Setup: Charge a pressure-resistant hydrogenation reactor with 1,3-dibenzyloxy-4,6-dinitrobenzene, an organic solvent immiscible with aqueous acid (e.g., toluene), and a noble metal catalyst (e.g., palladium on carbon, Pd/C).[10]
-
Aqueous Phase Addition: Add dilute aqueous hydrochloric acid to the reactor. This creates a two-phase mixture.[10]
-
Hydrogenation: Seal the reactor and purge with an inert gas, then introduce hydrogen gas. The reaction is typically carried out at a pressure of 1 to 200 bar and a temperature between 0 and 200°C.[10]
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Product Isolation: Upon completion, cool the reactor and vent the hydrogen. The product, 4,6-diaminoresorcinol dihydrochloride, precipitates as a solid.
-
Purification: Filter the solid product, wash with the organic solvent and then with ethanol to remove impurities, and dry under vacuum.[11] Recrystallization from hot, dilute hydrochloric acid containing a small amount of SnCl₂ can be performed for further purification.[1]
Core Application: Monomer for Polybenzoxazoles (PBO)
The primary industrial application of 4,6-Diaminoresorcinol Dihydrochloride is as a monomer for producing poly(p-phenylene benzobisoxazole), or PBO.[1][4] PBO is a rigid-rod polymer renowned for its exceptionally high tensile strength, modulus, and thermal and chemical stability.
The synthesis of PBO from DAR·2HCl and terephthalic acid (or its derivatives) is a two-step process.
PBO Synthesis Pathway
Caption: Two-step synthesis of Polybenzoxazole (PBO) from 4,6-Diaminoresorcinol.
Step 1: Polycondensation to form Poly(o-hydroxyamide) (PHA) 4,6-Diaminoresorcinol Dihydrochloride is reacted with terephthalic acid or its more reactive derivative, terephthaloyl chloride, in a polycondensation reaction.[1][12] This reaction is typically carried out in a strong acid solvent like polyphosphoric acid (PPA), which acts as both the solvent and a condensing agent.[12] The result is a soluble precursor polymer, a poly(o-hydroxyamide) (PHA). This precursor is processable and can be spun into fibers or cast into films.[12][13]
Step 2: Thermal Cyclization to PBO The PHA precursor is then subjected to high-temperature treatment (typically >300°C) under an inert atmosphere.[13] This thermal treatment induces an intramolecular cyclization (dehydration) reaction. The ortho-positioned hydroxyl and amide groups on the polymer backbone react to form the rigid oxazole ring, eliminating water and converting the flexible PHA into the final, highly stable PBO structure.
The exceptional properties of PBO fibers make them suitable for demanding applications, including aerospace components, ballistic protection (body armor), and protective apparel for firefighters.
Other Potential Applications
While PBO synthesis is its dominant use, the chemical structure of 4,6-Diaminoresorcinol lends itself to other applications:
-
Dye Intermediate: Its structure is characteristic of compounds used in the production of hair dyes and other coloring agents due to its ability to form stable colored complexes.[3]
-
Reducing Agent: The presence of easily oxidized amino and hydroxyl groups allows it to function as a reducing agent in certain chemical reactions.[3]
-
Thermosetting Resins: Like other resorcinol-based compounds, it can be explored as a component in the synthesis of thermosetting resins, which cure into infusible, insoluble solids with high thermal stability.[14]
Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling 4,6-Diaminoresorcinol Dihydrochloride.
GHS Hazard Information:
| Hazard Code | Description | Source(s) |
| H315 | Causes skin irritation | [1][2][15] |
| H319 | Causes serious eye irritation | [1][2][15] |
| H341 | Suspected of causing genetic defects | [1][2][15] |
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[15][16]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16]
-
Avoid creating dust.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[5]
-
Recommended storage is under refrigeration (2-8°C).[8]
-
Store locked up and away from oxidizing agents.[16]
-
Given its sensitivity, storing under an inert gas like nitrogen or argon is advisable to prolong shelf life.[1]
Conclusion
4,6-Diaminoresorcinol, primarily in its dihydrochloride form, is a specialty chemical of significant industrial importance. Its value is intrinsically linked to its role as a monomer for PBO, a polymer that defines the upper echelon of material performance. While its synthesis and handling require careful management due to its reactivity and potential hazards, the exceptional properties of its polymeric derivatives justify the stringent controls. Continued research into safer and more efficient synthesis routes will further enhance its accessibility and application in next-generation materials.
References
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Semantic Scholar. (n.d.). Method for preparing 4,6-diaminoresorcinol dihydrochloride through one-pot synthesis. Retrieved from [Link]
- Google Patents. (2000). US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride.
-
Wikipedia. (n.d.). 4,6-Diaminoresorcin-dihydrochlorid. Retrieved from [Link]
- Google Patents. (1995). WO1995023130A1 - Preparation of 4,6-diaminoresorcinol through a bisazoarylresorcinol intermediate.
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The Journal of Organic Chemistry. (1991). A Safe Cost-Efficient Synthesis of 4,6-Diaminoresorcinol. Retrieved from [Link]
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PubChem. (n.d.). 4,6-Diaminoresorcinol Dihydrochloride. Retrieved from [Link]
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Semantic Scholar. (n.d.). Study of Polybenzoxazole Precursors for Low Temperature Curing. Retrieved from [Link]
- Google Patents. (2000). EP0990673A3 - Polybenzoxazole resin and precursor thereof.
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ResearchGate. (n.d.). Polybenzoxazoles and polybenzothiazoles. Retrieved from [Link]
- Google Patents. (1991). Synthesis of polybenzoxasole and polybenzothiazole precursors.
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SciSpace. (2017). Study of Low Temperature Curable Polybenzoxazole Precursors Containing Aliphatic Dicarboxylic Acid Structures. Retrieved from [Link]
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ACS Omega. (2020). Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin. Retrieved from [Link]
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